

# Imeglimin hydrochloride structure and chemical properties

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Compound of Interest

Compound Name: Imeglimin Hydrochloride

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# Imeglimin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Imeglimin hydrochloride is a first-in-class oral antidiabetic agent, representing a novel therapeutic category known as the "glimins".[1] It possesses a unique mechanism of action that targets mitochondrial bioenergetics to address the dual pathophysiology of type 2 diabetes: impaired insulin secretion and decreased insulin sensitivity.[2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for imeglimin hydrochloride, tailored for professionals in pharmaceutical research and development.

## **Chemical Structure and Properties**

Imeglimin is a tetrahydrotriazine-containing compound.[1] The hydrochloride salt form enhances its stability and suitability for oral administration.[1]

Chemical Name: (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride[1][5]

Synonyms: EMD 387008 hydrochloride, PXL 008, RVT-1501 hydrochloride[1]



Chemical Structure:

Caption: Chemical structure of Imeglimin hydrochloride.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **imeglimin hydrochloride** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> CIN <sub>5</sub>	[5]
Molecular Weight	191.66 g/mol	[5]
Appearance	White to beige powder	[1]
Melting Point	Approximately 232–234 °C	[1][6]
Solubility	≥62.7 mg/mL in H <sub>2</sub> O; ≥50.3 mg/mL in EtOH; ≥29.9 mg/mL in DMSO	[7]
рКа	Not available	[1]
LogP	Not available	[1]



### **Stability**

**Imeglimin hydrochloride** is stable within a pH range of 4.5 to 7.4.[1] Forced degradation studies indicate that significant degradation occurs under basic and oxidative stress conditions, while the compound remains relatively stable under thermal, acidic, and photolytic stress.[8][9]

### **Mechanism of Action**

Imeglimin exhibits a novel dual mechanism of action that improves glucose homeostasis by:

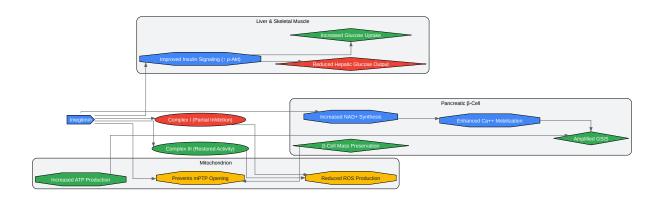
- Amplifying Glucose-Stimulated Insulin Secretion (GSIS): It enhances the release of insulin from pancreatic β-cells in a glucose-dependent manner.[2][3]
- Enhancing Insulin Sensitivity: It improves insulin action in peripheral tissues, primarily the liver and skeletal muscle.[2][10]

The underlying mechanism for these effects is the modulation of mitochondrial function, a key factor in the pathogenesis of type 2 diabetes.[3][4]

### **Cellular and Molecular Signaling Pathways**

Imeglimin's therapeutic effects are mediated through several key molecular pathways, as depicted in the diagram below.





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Caption: Imeglimin's multifaceted mechanism of action.

Key aspects of the signaling pathway include:

• Rebalancing Mitochondrial Respiratory Chain Activity: Imeglimin partially inhibits Complex I and restores the activity of Complex III of the electron transport chain.[3][4] This rebalancing



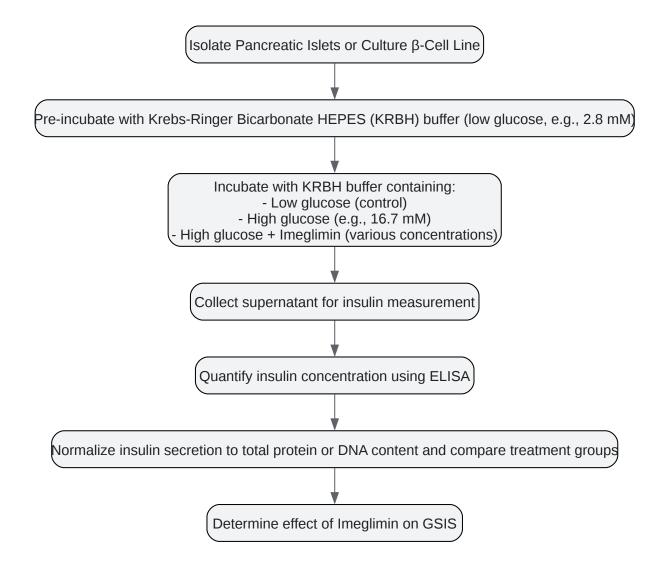
leads to a reduction in the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.[3][4]

- Preventing Mitochondrial Permeability Transition Pore (mPTP) Opening: By inhibiting the opening of the mPTP, imeglimin protects against cell death.[1][3][4] This is particularly important for the preservation of pancreatic β-cell mass.[3][4]
- Increasing NAD+ Levels: Imeglimin stimulates the synthesis of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway.[1][3][4] NAD+ is a critical cofactor in cellular energy metabolism, and its metabolites are involved in calcium mobilization, a key step in insulin exocytosis.[1][3]
- Improving Insulin Signaling: In the liver and skeletal muscle, imeglimin has been shown to
  increase the phosphorylation of protein kinase B (Akt), a key component of the insulin
  signaling pathway.[7][10] This leads to reduced hepatic glucose output and increased
  glucose uptake by muscles.[10]

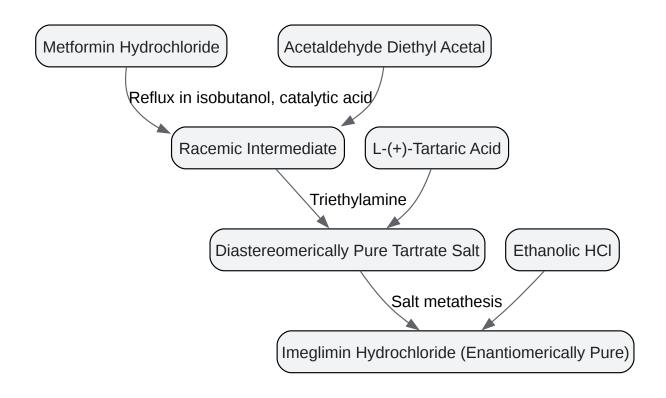
# Experimental Protocols Glucose-Stimulated Insulin Secretion (GSIS) Assay

This in vitro protocol is designed to assess the effect of imeglimin on insulin secretion from pancreatic islets or  $\beta$ -cell lines.[2]









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